

Application Notes: Conjugation of Cy5-PEG-NHS Ester to Antibodies

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Compound of Interest

Compound Name: *N*-(azide-PEG3)-*N'*-(PEG4-NHS ester)-Cy5

Cat. No.: B1193201

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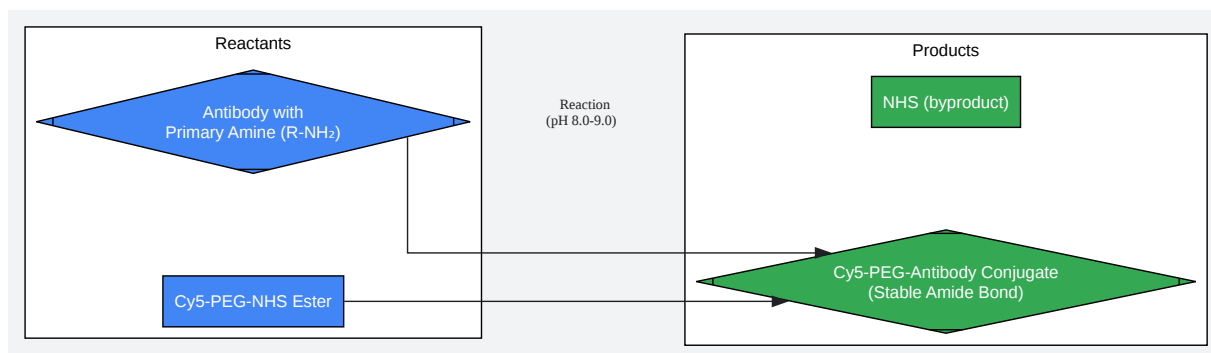
Introduction

The covalent labeling of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications in research, diagnostics, and drug development, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][2] Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye, making it ideal for applications requiring high sensitivity and minimal background autofluorescence from biological samples.[1][3] The incorporation of a Polyethylene Glycol (PEG) spacer between the Cy5 dye and the antibody can enhance the solubility of the final conjugate and reduce non-specific binding.

This document provides a detailed protocol for the conjugation of Cy5-PEG-N-hydroxysuccinimide (NHS) ester to antibodies. The NHS ester functional group is one of the most common and efficient moieties for labeling proteins, as it readily reacts with primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains.[4][5][6] This reaction, typically performed in a buffer with a pH of 7.2 to 9.0, results in the formation of a stable, covalent amide bond.[4][6][7]

Reaction Mechanism

The conjugation chemistry is based on the nucleophilic acyl substitution reaction between the primary amine of the antibody and the activated carbonyl of the Cy5-PEG-NHS ester. The amine group attacks the carbonyl carbon, leading to the displacement of the N-hydroxysuccinimide group and the formation of a stable amide linkage.[4]



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Chemical reaction for Cy5-PEG-NHS ester conjugation to an antibody.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes the key quantitative parameters for successful antibody labeling.

Parameter	Recommended Range	Notes	References
Antibody Concentration	2 - 10 mg/mL	Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.	[8]
Reaction Buffer pH	7.2 - 9.0 (Optimal: 8.0 - 8.5)	Balances amine reactivity and NHS ester hydrolysis. Common buffers include phosphate, bicarbonate, or borate.	[1][4][7][9]
Molar Excess of Dye:Antibody	10:1 to 20:1	This is a starting point and should be optimized for each specific antibody to achieve the desired Degree of Labeling (DOL).	[1][7][10]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Lower temperatures can be used for labile antibodies, but reaction time may need to be extended.	[4][7]
Reaction Time	30 - 120 minutes	Incubation time depends on temperature and desired DOL.	[4][7]
Quenching Reagent Conc.	20 - 100 mM (Final)	Tris or glycine can be used to stop the reaction by consuming excess NHS ester.	[7][11]

Optimal Degree of
Labeling (DOL)

2 - 10

The ideal number of dye molecules per antibody depends on the application. Over-labeling can lead to quenching and loss of antibody function. [\[1\]](#)[\[8\]](#)[\[12\]](#)

Experimental Protocol

This protocol outlines the steps for conjugating Cy5-PEG-NHS ester to a typical IgG antibody.

Materials and Reagents

- Antibody: Purified antibody at 2-10 mg/mL.
- Cy5-PEG-NHS Ester: Store at -20°C, desiccated and protected from light.
- Reaction Buffer: Amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate. The pH should be adjusted to 8.0-8.5 for optimal reaction.[\[1\]](#)[\[13\]](#)
- Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the NHS ester.[\[1\]](#)[\[14\]](#)
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[\[7\]](#)[\[11\]](#)
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), spin desalting columns (e.g., 7K MWCO), or dialysis cassettes.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Antibody Preparation

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be exchanged into an amine-free reaction buffer (e.g., 1X PBS, pH 7.4).[\[1\]](#)[\[8\]](#)[\[14\]](#) This can be achieved using dialysis or a suitable desalting column.
- Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the reaction buffer.[\[8\]](#)[\[15\]](#)

- pH Adjustment: For optimal labeling, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution to raise the pH to the 8.0-8.5 range.[\[1\]](#)[\[9\]](#)

Reagent Preparation

- Equilibrate NHS Ester: Allow the vial of Cy5-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ester.[\[11\]](#)[\[14\]](#)
- Prepare Stock Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[\[1\]](#)[\[11\]](#)[\[13\]](#) Do not store the reconstituted reagent.[\[14\]](#)

Conjugation Reaction

- Calculate Molar Ratio: Determine the volume of the Cy5-PEG-NHS ester stock solution to add to the antibody solution to achieve the desired molar excess (e.g., 10:1 dye:antibody).
- Initiate Reaction: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing or stirring. Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[\[10\]](#)[\[14\]](#)
- Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[\[7\]](#)

Quench Reaction (Optional but Recommended)

- To stop the reaction, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM.[\[13\]](#)
- Incubate for an additional 15-30 minutes at room temperature.[\[11\]](#)[\[13\]](#)

Purification of the Conjugate

- Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion or desalting column.[\[7\]](#)[\[8\]](#)
- Load the reaction mixture onto the equilibrated column.

- Elute the conjugate according to the manufacturer's instructions, typically using 1X PBS. The labeled antibody will elute first as it is larger than the free dye.
- Collect the colored fractions containing the purified conjugate.

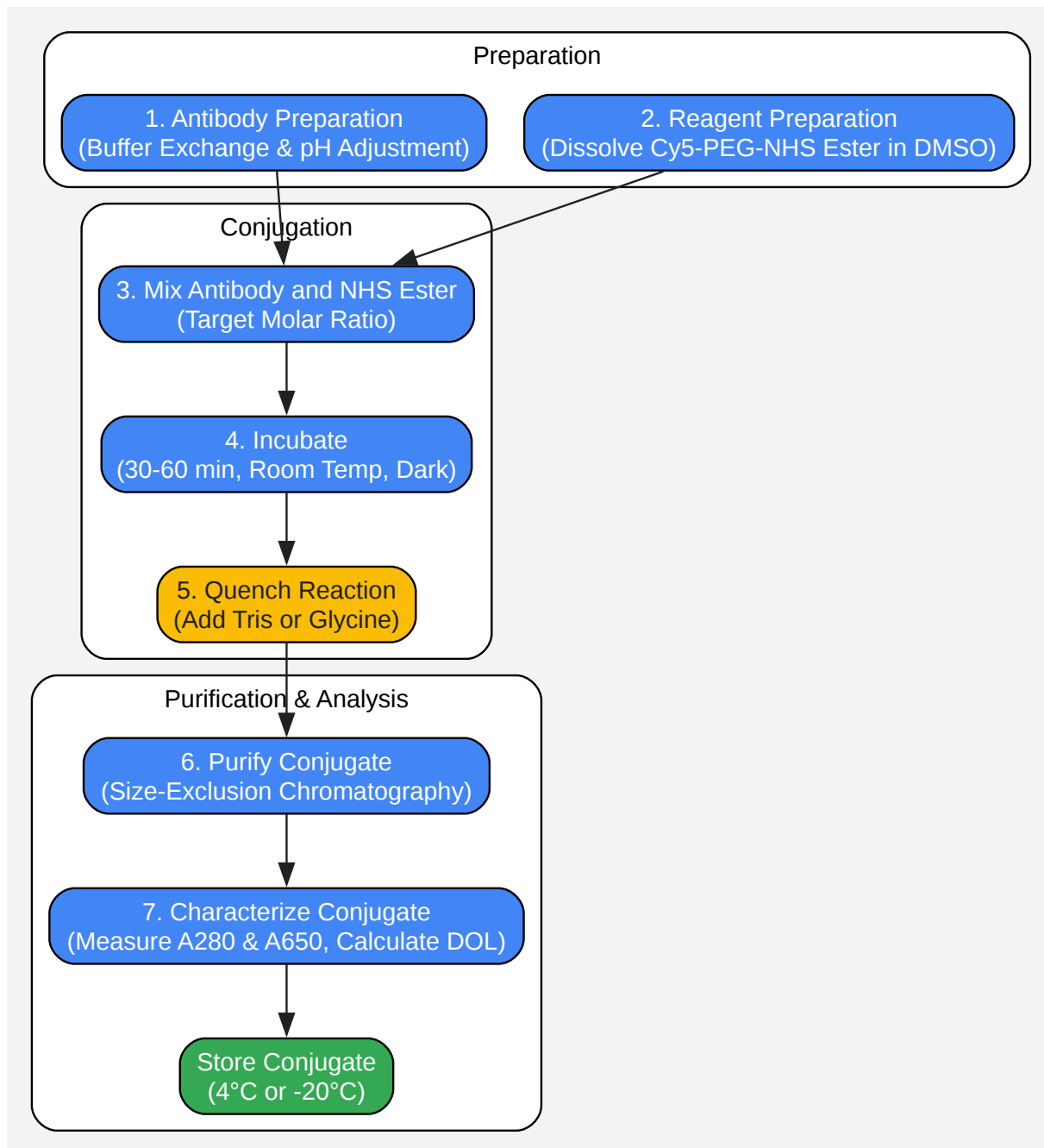
Characterization of the Conjugate

- Measure Absorbance: Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (A₂₈₀) for the antibody and ~650 nm (A_{max}) for Cy5.[\[1\]](#)[\[8\]](#)
- Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{max} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{max} / \epsilon_{\text{dye}}$
 - DOL = Dye Concentration / Protein Concentration

Where:

- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically ~0.04-0.05).[\[9\]](#)[\[15\]](#)
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
- ϵ_{dye} is the molar extinction coefficient of Cy5 at its A_{max} (~250,000 - 271,000 M⁻¹cm⁻¹).[\[9\]](#)[\[15\]](#)

Experimental Workflow Diagram



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Workflow for the conjugation of Cy5-PEG-NHS ester to an antibody.

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